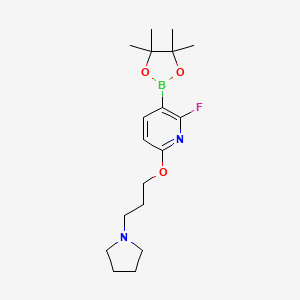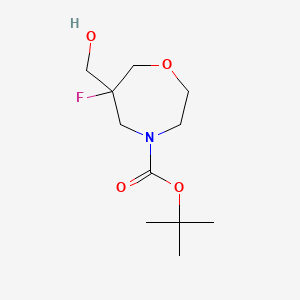
tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes .
Medicine
Its unique structural features may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
- tert-Butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-aminocyclohexyl)-3-methylpiperazine-1-carboxylate
Uniqueness
tert-Butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methoxymethyl group.
Propiedades
Fórmula molecular |
C17H33N3O3 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
tert-butyl (3S)-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-17(2,3)23-16(21)19-9-10-20(15(11-19)12-22-4)14-7-5-13(18)6-8-14/h13-15H,5-12,18H2,1-4H3/t13?,14?,15-/m0/s1 |
Clave InChI |
SLZONRKJBRFOKX-NRXISQOPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)COC)C2CCC(CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)COC)C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(chloromethyl)-4-(thiophen-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908874.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)
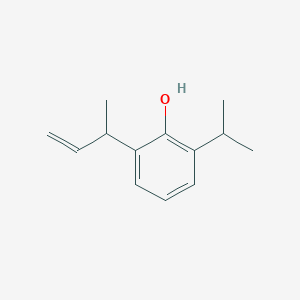
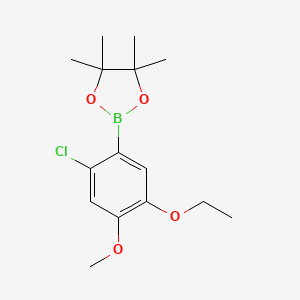
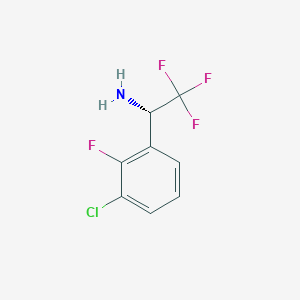
![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)

